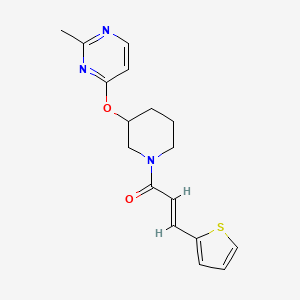
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperidine ring, a thiophene moiety, and a pyrimidine derivative, which are key components contributing to its biological activity.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, studies have demonstrated its effectiveness against breast cancer cells, where it enhances the cytotoxic effects of conventional chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
The compound's anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators. This inhibition leads to a reduction in inflammatory responses, making it a candidate for treating inflammatory diseases.
3. Antimicrobial Effects
This compound has also been researched for its antimicrobial properties. It demonstrates activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : By inhibiting COX and LOX, it reduces the synthesis of inflammatory mediators.
- Antioxidant Activity : The compound exhibits antioxidant properties that help protect cells from oxidative stress, further contributing to its therapeutic potential .
Case Studies
- Breast Cancer Study : In vitro studies indicated that the compound significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. When combined with doxorubicin, it showed enhanced cytotoxicity and induced apoptosis more effectively than doxorubicin alone .
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, demonstrating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(E)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-18-9-8-16(19-13)22-14-4-2-10-20(12-14)17(21)7-6-15-5-3-11-23-15/h3,5-9,11,14H,2,4,10,12H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKQMECPUWFNKN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














